molecular formula C8H6N2O B185804 4-Pyridin-4-yl-1,2-oxazole CAS No. 197251-70-0

4-Pyridin-4-yl-1,2-oxazole

Katalognummer: B185804
CAS-Nummer: 197251-70-0
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: ODACNUQYASNCRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridin-4-yl-1,2-oxazole is a nitrogen- and oxygen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) core is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs, valued for its unique physicochemical properties and its role as a bioisostere for ester and amide functionalities . This compound serves as a key building block for the design of novel therapeutic agents. Isoxazole derivatives are extensively investigated for their potential as anticancer agents , with research showing that similar hybrid molecules exhibit potent activity against a range of human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and ovarian (A2780) cancers . Furthermore, the 1,2-oxazole moiety is a critical structural component in neuroactive compounds, functioning as agonists for glutamate receptors in the central nervous system (CNS), thereby mimicking the effects of natural neurotransmitters . Its application extends to the synthesis of heterocyclic amino acid-like building blocks , which are valuable for constructing DNA-encoded chemical libraries to discover novel protein ligands . The structural versatility of the 4-Pyridin-4-yl-1,2-oxazole scaffold, particularly the pyridin-4-yl substituent, facilitates its use in molecular hybridization—a powerful strategy for developing multifunctional ligands with enhanced potency and selectivity for targets such as kinase enzymes and G-protein-coupled receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

197251-70-0

Molekularformel

C8H6N2O

Molekulargewicht

146.15 g/mol

IUPAC-Name

4-pyridin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H

InChI-Schlüssel

ODACNUQYASNCRB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CON=C2

Kanonische SMILES

C1=CN=CC=C1C2=CON=C2

Synonyme

Pyridine, 4-(4-isoxazolyl)- (9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

biological activity of 4-pyridin-4-yl-1,2-oxazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Pyridin-4-yl-1,2-oxazole Scaffolds

Abstract

The confluence of distinct heterocyclic pharmacophores into a single molecular framework represents a robust strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of the 4-pyridin-4-yl-1,2-oxazole scaffold, a promising heterocyclic system born from the amalgamation of the biologically significant pyridine and 1,2-oxazole rings. We will delve into the synthetic rationale, explore the diverse biological activities, and elucidate the underlying mechanisms of action that position this scaffold as a valuable lead for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Strategic Fusion of Privileged Heterocycles

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and oxygen-containing rings being particularly prominent.[1][2] The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle recognized for its role in a multitude of medicinally active compounds, contributing to metabolic stability and acting as a versatile scaffold for diverse biological targets.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]

Similarly, the pyridine ring is a "privileged" scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing solubility and enabling critical interactions with biological targets like enzymes and receptors.[8]

The strategic combination of these two moieties into the 4-pyridin-4-yl-1,2-oxazole core creates a unique chemical architecture. This hybrid scaffold leverages the distinct electronic and steric properties of both rings, offering a three-dimensional vector for substituent placement to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will explore the tangible therapeutic potential that has emerged from this rational design approach.

Synthesis of the Core Scaffold

The construction of the 4-pyridin-4-yl-1,2-oxazole scaffold can be achieved through several synthetic methodologies. A common and effective approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The key pyridine-containing building block is often a pyridyl-substituted alkyne or a compound that can be converted into a nitrile oxide.

One of the most versatile methods for oxazole synthesis, adaptable for this scaffold, is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC).[9] This reaction allows for the one-pot synthesis of the oxazole ring from an aldehyde. In this context, isonicotinaldehyde (pyridine-4-carbaldehyde) serves as a readily available starting material.

Workflow: Generalized van Leusen Synthesis

Van_Leusen_Synthesis start Start: Isonicotinaldehyde & TosMIC base Base Addition (e.g., K2CO3 in Methanol) start->base intermediate Formation of Oxazoline Intermediate base->intermediate Nucleophilic attack elimination Base-promoted Elimination of Tosyl Group intermediate->elimination product Product: 4-Tosyl-5-(pyridin-4-yl) -4,5-dihydro-1,3-oxazole elimination->product aromatization Aromatization (e.g., Heat or Acid) product->aromatization final_product Final Product: 5-(pyridin-4-yl)oxazole aromatization->final_product

Caption: Generalized workflow for 5-pyridin-4-yl-oxazole synthesis.

Note: The van Leusen reaction typically yields a 5-substituted oxazole. To achieve the specific 4-pyridin-4-yl isomer, alternative synthetic strategies starting with different building blocks, such as the reaction of a pyridyl-containing β-diketone with hydroxylamine, would be necessary.

Anticancer Activity: Targeting Malignant Proliferation

The 4-pyridin-4-yl-1,2-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, often acting through the inhibition of key oncogenic pathways.[10][11]

Mechanism of Action: Kinase and Tubulin Inhibition

A primary mechanism for the anticancer effects of many oxazole derivatives is the inhibition of protein kinases.[11] These enzymes are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the oxazole core and its substituents can establish hydrophobic and van der Waals interactions, leading to potent and selective inhibition.

Another well-established anticancer mechanism is the disruption of microtubule dynamics.[6][11] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Compounds that inhibit tubulin polymerization arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Anticancer_Pathway cluster_kinase Kinase Inhibition Pathway cluster_tubulin Tubulin Disruption Pathway scaffold 4-Pyridin-4-yl-1,2-oxazole Derivative kinase Protein Kinase (e.g., VEGFR, EGFR) scaffold->kinase Inhibition tubulin Tubulin Dimers scaffold->tubulin Inhibition of Polymerization p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation apoptosis Cell Cycle Arrest & Apoptosis kinase->apoptosis Blocked Signal atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream microtubule Microtubule Assembly tubulin->microtubule tubulin->apoptosis Disrupted Mitosis mitosis Mitotic Spindle Formation microtubule->mitosis

Caption: Key anticancer mechanisms of action.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative pyridine-heterocycle compounds against various human cancer cell lines.

Compound IDScaffold TypeCancer Cell LineActivity (IC50)Reference
SK-25 4-(pyridin-4-yl)-pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95 µM[12]
Compound 26 Pyridine-1,3,4-oxadiazoleMCF7 (Breast)<10 µM (stronger than 5-FU)[13]
Compound 35 Pyridine derivativeTriple-negative breast cancerSelectively cytotoxic[10]
Compound 33 Bis-oxadiazoleMCF-7 (Breast)0.34 µM[14]

Note: Data for closely related scaffolds are included to demonstrate the potential of the pyridine-heterocycle combination.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Oxazole derivatives have been widely investigated for their anti-inflammatory properties.[3][15] The 4-pyridin-4-yl-1,2-oxazole scaffold is hypothesized to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Mechanism of Action: COX Inhibition

Inflammatory_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Stimulus aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation scaffold 4-Pyridin-4-yl-1,2-oxazole Derivative scaffold->cox Inhibition

Sources

The 4-Pyridin-4-yl-1,2-oxazole Scaffold: A Multi-Target Pharmacophore in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility of the 4-pyridin-4-yl-1,2-oxazole scaffold (herein referred to as the PyOX-4 scaffold). This document treats the molecule not as a single drug, but as a privileged pharmacophore—a core structural template used to design potent inhibitors for kinases, bromodomains, and tubulin.

Technical Whitepaper | Version 2.0

Executive Summary

The 4-pyridin-4-yl-1,2-oxazole (PyOX-4) scaffold represents a versatile "privileged structure" in medicinal chemistry. Its geometric rigidity and electronic profile allow it to function as a bioisostere for the cis-stilbene moiety found in tubulin inhibitors, while its nitrogenous heterocycles serve as critical hydrogen bond acceptors in the ATP-binding pockets of kinases (e.g., p38 MAPK, ROCK) and the acetyl-lysine binding pockets of BET bromodomains. This guide analyzes the structural activity relationships (SAR), synthetic pathways, and experimental validation of PyOX-4 derivatives in oncology.

Key Therapeutic Verticals
Target ClassMechanism of ActionCritical Pharmacophore Feature
Kinases (p38, ROCK) ATP-competitive inhibition (Type I/II)Pyridine nitrogen acts as H-bond acceptor at the hinge region.
Epigenetics (BET) Bromodomain (BRD4) inhibitionIsoxazole oxygen/nitrogen mimics the carbonyl/NH of acetyl-lysine.
Cytoskeleton Tubulin polymerization inhibitionBiaryl twist mimics the cis-orientation of Combretastatin A-4.

Structural Biology & Pharmacophore Analysis[1]

The Hinge-Binding Vector (Kinases)

In the context of kinase inhibition (specifically p38 MAPK and ROCK), the PyOX-4 scaffold mimics the binding mode of the classic inhibitor SB203580 .

  • The Pyridine Ring: Positions the nitrogen atom to accept a hydrogen bond from the backbone amide of the "hinge" residue (e.g., Met109 in p38α).

  • The Isoxazole Core: Acts as a rigid spacer, directing the substituent at the 5-position (often a fluorophenyl group) into the hydrophobic selectivity pocket (Gatekeeper region).

The Acetyl-Lysine Mimic (BET Bromodomains)

For BET inhibitors (e.g., analogs of I-BET151 ), the 3,5-dimethylisoxazole motif is standard.[1] However, the 4-pyridyl substitution provides a unique vector for solubility and additional water-mediated hydrogen bonding within the ZA loop of the bromodomain.

  • Mechanism: The isoxazole N-O bond creates an electrostatic potential similar to the amide of an acetylated lysine, displacing the natural ligand from the BRD4 hydrophobic pocket.

Visualization: Pharmacophore Map

The following diagram illustrates the dual-functionality of the scaffold.

PyOX4_Pharmacophore cluster_0 Target Environments Scaffold 4-pyridin-4-yl-1,2-oxazole (PyOX-4 Core) Kinase_Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Kinase_Hinge Pyridine N (N1) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic_Pocket Isoxazole C5-Aryl BRD4_Binding BRD4 Asp/Asn Anchor (Acetyl-Lysine Mimic) Scaffold->BRD4_Binding Isoxazole O/N Solubility Solvent Exposed Area (Solubility Vector) Scaffold->Solubility Pyridine C-Substituents

Caption: Pharmacophore mapping of PyOX-4 showing divergent binding modes for Kinases (Red) and Epigenetic targets (Green).

Synthetic Methodologies

To access PyOX-4 derivatives, two primary routes are recommended. The Suzuki Coupling route is preferred for late-stage diversification (generating libraries), while the Cycloaddition route is ideal for large-scale scaffold synthesis.

Route A: Regioselective Suzuki-Miyaura Coupling

This protocol allows for the modular attachment of the pyridine ring to a pre-formed isoxazole core.

  • Starting Material: 4-bromo-5-phenylisoxazole.

  • Reagents: 4-pyridylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Inert Atmosphere (Ar).

Route B: 1,3-Dipolar Cycloaddition (Convergent)

This route constructs the isoxazole ring directly from a pyridine precursor.

  • Precursor: Pyridine-4-carboxaldehyde oxime converted to the hydroximoyl chloride (using NCS).

  • Dipolarophile: Phenylacetylene.

  • Mechanism: In situ generation of the nitrile oxide followed by [3+2] cycloaddition.

  • Yield: Typically 70-85%.

Visualization: Synthesis Workflow

Synthesis_Workflow Start1 4-Bromoisoxazole Precursor Product PyOX-4 Scaffold (4-pyridin-4-yl-1,2-oxazole) Start1->Product Suzuki Coupling (90°C, 12h) Reagent1 4-Pyridylboronic Acid + Pd Catalyst Reagent1->Product Start2 Pyridine-4-oxime Reagent2 NCS / Base (Nitrile Oxide Gen) Start2->Reagent2 Chlorination Intermediate [3+2] Transition State Reagent2->Intermediate + Alkyne Alkyne Phenylacetylene Intermediate->Product Cyclization

Caption: Dual synthetic pathways for accessing the PyOX-4 scaffold: Palladium-catalyzed coupling (Left) vs. [3+2] Cycloaddition (Right).

Experimental Protocols (Self-Validating Systems)

Protocol: In Vitro Kinase Profiling (p38 MAPK)

Objective: Determine the IC₅₀ of PyOX-4 derivatives against p38α MAPK. Method: ADP-Glo™ Kinase Assay (Luminescence).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant p38α (10 ng/well) in 1X Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of PyOX-4 derivative (serial dilution in DMSO) to 384-well white plates.

  • Substrate Initiation: Add 2 µL of p38 Peptide Substrate (0.2 µg/µL) and ATP (10 µM final).

  • Incubation: Incubate at 25°C for 60 minutes.

  • ADP Detection: Add 2.5 µL ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 mins.

  • Signal Generation: Add 5 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure luminescence.

    • Validation Control: Use SB203580 (IC₅₀ ≈ 50 nM) as a positive control.

    • Acceptance Criteria: Z' factor > 0.5.

Protocol: Tubulin Polymerization Assay

Objective: Assess if the derivative acts as a microtubule destabilizer (colchicine-site binder).[2] Method: Fluorescence-based polymerization tracking.

  • Preparation: Thaw Tubulin protein (>99% pure) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Transfer tubulin to a pre-warmed (37°C) 96-well plate.

  • Treatment: Add PyOX-4 derivative (10 µM) or Vehicle (DMSO).

    • Positive Control:Combretastatin A-4 (inhibits polymerization).[3]

    • Negative Control:Paclitaxel (promotes/stabilizes polymerization).

  • Monitoring: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Interpretation:

    • Inhibitor:[4][5][6][7][8] Flat line (no increase in fluorescence).

    • Stabilizer: Rapid increase and higher plateau than control.

Therapeutic Mechanism of Action

The PyOX-4 scaffold drives anti-tumor activity through two distinct, concentration-dependent pathways.

Pathway Logic
  • Primary Node (Kinase): Inhibition of p38 MAPK reduces the phosphorylation of HSP27, destabilizing actin cytoskeleton remodeling (anti-metastatic).

  • Secondary Node (Epigenetic): At higher concentrations or with specific substitution patterns (e.g., 3,5-dimethyl), the scaffold inhibits BRD4, downregulating c-Myc transcription.

MOA_Pathway Drug PyOX-4 Derivative Target1 p38 MAPK / ROCK Drug->Target1 High Affinity (IC50 < 50nM) Target2 BRD4 (Bromodomain) Drug->Target2 Moderate Affinity (IC50 ~ 500nM) Effect1 HSP27 Phos. (Down) Target1->Effect1 Effect2 c-Myc Transcription (Down) Target2->Effect2 Outcome1 Actin Destabilization (Reduced Metastasis) Effect1->Outcome1 Outcome2 G1 Cell Cycle Arrest (Apoptosis) Effect2->Outcome2

Caption: Bifurcated mechanism of action showing kinase-driven anti-metastatic effects and epigenetic-driven apoptotic effects.

References

  • Koch, P., et al. (2025). Crystal structure of 4-[5-(4-Fluoro-phenyl)-1,2-oxazol-4-yl]pyridine: A p38 MAP kinase inhibitor scaffold. IUCrData.

  • Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles and isoxazoles in oncology. Organic & Biomolecular Chemistry.[3][5][9]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Reference for isoxazole mimicry mechanism).

  • Wang, Y., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds... Inhibit Rock Kinase. Journal of Medicinal Chemistry.[3][6][9]

  • Barreca, M., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors. European Journal of Medicinal Chemistry.[3]

Sources

Methodological & Application

Application Note: Strategic Routes for the Regioselective Synthesis of 4-(4-Pyridyl)isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring robust, high-purity protocols for synthesizing 4-(4-pyridyl)isoxazole . This scaffold is a critical pharmacophore in p38 MAP kinase inhibitors (e.g., Valdecoxib analogs) and COX-2 inhibitors, yet its synthesis is often complicated by the thermodynamic preference for 3,5-disubstituted isomers in standard [3+2] cycloadditions.

This guide details two orthogonal, high-fidelity protocols:

  • Method A (Modular): Palladium-Catalyzed Cross-Coupling (Best for library generation).

  • Method B (De Novo): Vilsmeier-Haack Cyclocondensation (Best for scale-up and atom economy).

Executive Summary & Strategic Analysis

The synthesis of 4-substituted isoxazoles challenges the intrinsic reactivity of the isoxazole ring. Standard dipolar cycloadditions between nitrile oxides and alkynes typically yield 3,5-disubstituted products due to electronic and steric control. Accessing the 4-(4-pyridyl) isomer requires inverting this selectivity or employing pre-functionalized synthons.

FeatureMethod A: Suzuki-Miyaura CouplingMethod B: Enaminone Cyclocondensation
Primary Mechanism Pd-catalyzed

bond formation
Nucleophilic attack / Cyclization / Dehydration
Regioselectivity Absolute (Structural definition)High (Controlled by precursor symmetry)
Precursors 4-Bromoisoxazole + 4-Pyridylboronic acid4-Picoline (4-Methylpyridine)
Key Challenge Protodeboronation of pyridyl boranesHandling hygroscopic Vilsmeier salts
Scalability Moderate (Catalyst cost)High (Cheap reagents)
Application Late-stage diversification (MedChem)Multi-gram intermediate synthesis

Method A: Modular Synthesis via Suzuki-Miyaura Coupling

This protocol is preferred for medicinal chemistry libraries where the isoxazole ring is already established. It utilizes the cross-coupling of 4-bromoisoxazole with 4-pyridylboronic acid .

Critical Mechanistic Insight

Coupling 4-pyridylboronic acids is notoriously "finicky" due to two factors:

  • Protodeboronation: Pyridyl boronic acids rapidly hydrolyze to pyridine in aqueous base.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, arresting the catalytic cycle. Solution: This protocol uses a high-activity catalyst system (Pd(dppf)Cl₂) and optimized solvent ratios to maintain boronic acid stability while promoting transmetallation.

Protocol Steps

Reagents:

  • 4-Bromoisoxazole (1.0 equiv)

  • 4-Pyridylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing (Crucial): Sparge the 1,4-dioxane and water separately with argon or nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a reaction vial equipped with a magnetic stir bar, combine 4-bromoisoxazole, 4-pyridylboronic acid, and

    
    .
    
  • Inert Transfer: Add the degassed solvent mixture via syringe. Add the Pd(dppf)Cl₂ catalyst last under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain free of bulk precipitate until cooling.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine.

  • Purification: The pyridine moiety makes the product polar. Purify via flash chromatography using a gradient of DCM:MeOH (0% to 5%) or EtOAc:Hexanes (variable, often 50:50).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Bromide Protodeboronation of boronic acidSwitch to 4-pyridyl pinacol boronate (more stable) or use anhydrous conditions with CsF base.
No Reaction Catalyst poisoning by Pyridine NIncrease catalyst loading to 8 mol% or switch to Pd(PPh₃)₄ .
Phosphine Oxide Impurities Ligand oxidationEnsure rigorous degassing; consider using Pd-G3 precatalysts (Buchwald).

Method B: De Novo Synthesis via Vilsmeier-Haack Cyclization

This route is chemically elegant and atom-economical, building the isoxazole ring around the pyridine core. It utilizes 4-picoline as a low-cost starting material.

Mechanism: The "Vinamidinium" Pathway

The reaction proceeds by diformylating the methyl group of 4-picoline using Vilsmeier reagent (


). This generates a vinamidinium salt  (a masked malondialdehyde). Condensation with hydroxylamine hydrochloride closes the ring. Because the intermediate is a 2-substituted 1,3-dicarbonyl equivalent, cyclization must place the substituent at the 4-position.
Protocol Steps

Part 1: Synthesis of the Vinamidinium Salt

  • Reagents: 4-Picoline (10 mmol), DMF (excess, 5 mL),

    
     (22 mmol).
    
  • Addition: Cool DMF to 0°C. Add

    
     dropwise (exothermic!). Stir for 20 min to form the Vilsmeier reagent.
    
  • Reaction: Add 4-picoline dropwise. Heat the mixture to 80°C for 4–6 hours. The solution will turn deep red/brown.

  • Isolation: Cool to RT. Pour onto crushed ice containing

    
     or 
    
    
    
    (optional, to precipitate the salt) or use directly in the next step after neutralizing the excess acid carefully. Note: The vinamidinium salt is hygroscopic.

Part 2: Cyclization to Isoxazole

  • Reagents: Crude Vinamidinium mixture, Hydroxylamine hydrochloride (

    
    , 12 mmol).
    
  • Conditions: Dissolve

    
     in MeOH/Water. Add to the crude vinamidinium mixture.
    
  • Cyclization: Adjust pH to ~4–5 using NaOAc or NaOH. Heat to 60°C for 2 hours.

  • Extraction: Neutralize to pH 7. Extract with DCM or EtOAc.

  • Purification: Recrystallization from Ethanol/Water or silica gel chromatography.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for both protocols.

G Start Target: 4-(4-Pyridyl)isoxazole Decision Select Strategy Start->Decision RouteA Method A: Modular (Suzuki) Decision->RouteA Library / Small Scale RouteB Method B: De Novo (Cyclization) Decision->RouteB Scale-up / Low Cost SM_A1 4-Bromoisoxazole RouteA->SM_A1 SM_A2 4-Pyridylboronic Acid RouteA->SM_A2 StepA1 Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C SM_A1->StepA1 SM_A2->StepA1 MechA Mechanism: Cross-Coupling (Oxidative Addition -> Transmetallation) StepA1->MechA Final Pure 4-(4-Pyridyl)isoxazole StepA1->Final SM_B 4-Picoline (4-Methylpyridine) RouteB->SM_B StepB1 Vilsmeier-Haack (POCl3, DMF, 80°C) SM_B->StepB1 InterB Vinamidinium Salt (Masked 2-Py-Malondialdehyde) StepB1->InterB StepB2 NH2OH·HCl, pH 4-5 Cyclization InterB->StepB2 StepB2->Final

Figure 1: Strategic workflow comparing the Modular Suzuki route (Left) and the De Novo Vilsmeier-Haack route (Right).

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: See specifically sections on heteroaryl boronic acids and base lability.
  • Regioselective Isoxazole Synthesis (Enaminone Route)

    • Silva, R. G. M., et al. (2018).

      
      -enamino diketones. RSC Advances, 8, 5545-5552. Link
      
    • Context: Describes the reaction of enamino ketones with hydroxylamine and the influence of Lewis acids on regioselectivity.
  • Vinamidinium Salt Chemistry: Arnold, Z. (1963). The Vilsmeier-Haack Reaction of Heterocyclic Systems. Collection of Czechoslovak Chemical Communications. Context: Foundational work establishing the diformylation of activated methyl groups on heterocycles (like 4-picoline) to form vinamidinium salts.
  • General Isoxazole Protocols

    • Waldo, J. P., & Larock, R. C. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via 4-Iodoisoxazoles. Journal of Organic Chemistry, 72(25), 9643–9647. Link

Application Note: Regioselective Synthesis of 4-Pyridin-4-yl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the precision synthesis of 4-(pyridin-4-yl)-1,2-oxazole (also known as 4-(4-pyridyl)isoxazole). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and anti-inflammatory agents.

Unlike standard condensations that often yield the 3- or 5-isomers, the Vilsmeier-Haack-Arnold strategy provides high regioselectivity for the 4-substituted isoxazole by utilizing 4-pyridylacetic acid as the precursor.

Strategic Rationale & Mechanism

The Regioselectivity Challenge

Synthesizing isoxazoles via the condensation of methyl ketones (e.g., 4-acetylpyridine) with Vilsmeier reagents typically yields


-chlorovinyl aldehydes, which cyclize to form 5-substituted isoxazoles . To target the 4-isomer , the carbon skeleton must be constructed such that the pyridine ring is positioned on the central carbon of the three-carbon fragment.
The Vilsmeier-Arnold Solution

This protocol utilizes the Arnold modification of the Vilsmeier-Haack reaction. By starting with 4-pyridylacetic acid , the reagent effects a simultaneous formylation and decarboxylation to generate a vinamidinium salt (or 2-substituted-3-dimethylaminoacrolein). This intermediate possesses the correct 1,3-electrophilic pattern to react with hydroxylamine, exclusively closing the ring to form the 4-substituted isoxazole.

Mechanistic Pathway[1][2][3][4][5][6]
  • Activation: DMF and POCl

    
     form the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).[1]
    
  • Electrophilic Attack: The reagent attacks the

    
    -carbon of the 4-pyridylacetic acid.
    
  • Decarboxylation-Formylation: Through a cascade of elimination and a second formylation, the carboxylic acid is lost as CO

    
    , and a second dimethylamino group is introduced (or hydrolyzed to an aldehyde depending on workup), yielding the vinamidinium intermediate .
    
  • Cyclization: Hydroxylamine acts as a binucleophile, displacing the amine/aldehyde moieties to close the isoxazole ring.

VilsmeierMechanism Start 4-Pyridylacetic Acid (Precursor) Inter1 Intermediate A (Alpha-Formylation) Start->Inter1 + VR VR Vilsmeier Reagent (POCl3 + DMF) VR->Inter1 Decarb Decarboxylation (-CO2) & 2nd Formylation Inter1->Decarb Vinam Vinamidinium Salt (3-dimethylamino-2-(4-pyridyl)acrolein) Decarb->Vinam Cycliz Cyclization (+ NH2OH·HCl) Vinam->Cycliz Product 4-Pyridin-4-yl-1,2-oxazole (Target) Cycliz->Product

Figure 1: Mechanistic pathway for the conversion of 4-pyridylacetic acid to the 4-arylisoxazole via the vinamidinium intermediate.

Experimental Protocol

Reagents & Equipment[4][9]
  • Substrate: 4-Pyridylacetic acid hydrochloride (CAS: 6622-91-9).

  • Reagents: Phosphorus oxychloride (POCl

    
    , 99%), N,N-Dimethylformamide (DMF, Anhydrous), Hydroxylamine hydrochloride (NH
    
    
    
    OH·HCl).
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Water.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Addition funnel, Inert gas (Ar/N

    
    ) line, Rotary evaporator.
    
Stage 1: Synthesis of the Vinamidinium Intermediate

Note: This reaction generates CO


 gas. Ensure proper venting.
  • Reagent Preparation: In a 250 mL 3-neck RBF under Argon, charge DMF (30 mL, excess). Cool to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl

    
      (13.8 g, 90 mmol, 3.0 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until a white/yellowish suspension or viscous oil forms.
    
  • Substrate Addition: Add 4-Pyridylacetic acid hydrochloride (5.2 g, 30 mmol, 1.0 equiv) portion-wise to the flask. Caution: Exothermic.

  • Heating: Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours. Monitor gas evolution (CO

    
    ); reaction is complete when evolution ceases and TLC indicates consumption of starting material.
    
  • Quenching: Cool the mixture to room temperature. Pour the dark reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Carefully adjust the pH to ~8–9 using saturated K

    
    CO
    
    
    
    or NaOH solution.
  • Isolation (Optional but Recommended): Extract with DCM (3 x 50 mL). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. The residue is the crude 3-(dimethylamino)-2-(pyridin-4-yl)acrolein .
    • Alternative: Use the aqueous solution directly for the next step if purification is not required.

Stage 2: Cyclization to 4-Pyridin-4-yl-1,2-oxazole
  • Preparation: Dissolve the crude vinamidinium intermediate (from Stage 1) in Ethanol (50 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (3.1 g, 45 mmol, 1.5 equiv).

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (30 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Dry the combined organic layers over MgSO

    
    , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc gradient, typically 1:1 to 1:2).
    
Workflow Diagram

ProtocolWorkflow Step1 Step 1: Vilsmeier DMF + POCl3 (0°C) + 4-Pyridylacetic Acid Heat 75°C, 5h Step2 Quench & Extract Pour on Ice Neutralize (pH 8) Extract (DCM) Step1->Step2 Step3 Step 2: Cyclization + NH2OH·HCl Solvent: EtOH Reflux 3h Step2->Step3 Step4 Purification Flash Chromatography (Hex/EtOAc) Step3->Step4

Figure 2: Operational workflow for the two-stage synthesis.

Data Analysis & Validation

Expected Analytical Data
ParameterExpected Value / ObservationNotes
Physical State White to off-white solidCrystalline
Melting Point 128 – 130 °CLit. value comparison
Yield 60 – 75%Overall (2 steps)

H NMR (CDCl

)

8.65 (d, 2H, Py), 8.58 (s, 1H, Isox-5), 8.45 (s, 1H, Isox-3), 7.45 (d, 2H, Py)
Characteristic isoxazole singlets
MS (ESI) [M+H]

= 147.1
Molecular Weight: 146.15
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure anhydrous DMF is used. Moisture destroys the Vilsmeier reagent. Ensure the reaction is heated sufficiently to drive decarboxylation.

  • Pyridine Interference: The basic pyridine nitrogen can complex with POCl

    
    . The protocol uses 3 equivalents of POCl
    
    
    
    to account for this; do not reduce the equivalents.
  • Regioselectivity Issues: If 5-isomer is observed, check the starting material. 4-Acetylpyridine will yield the 5-isomer. You must use 4-pyridylacetic acid to get the 4-isomer.

References

  • Arnold, Z. (1963). "The Vilsmeier-Haack Reaction of Aliphatic Acids." Collection of Czechoslovak Chemical Communications, 28, 863.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier-Haack Reaction."[3][4][2][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.

  • Katritzky, A. R., et al. (2000). "Regioselective Synthesis of 4-Substituted Isoxazoles." Journal of Organic Chemistry. (General reference for isoxazole regiochemistry).
  • BenchChem. (2025).[4] "Vilsmeier-Haack Reaction Protocols."

Sources

Scaffold Hopping: Transitioning from 4-Pyridyl Isoxazole to 4-Pyridyl Pyrazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PHAR

Executive Summary

This guide details the strategic scaffold hop from a 4-pyridyl isoxazole core to a 4-pyridyl pyrazole core. While isoxazoles are established bioisosteres for aromatic rings, they frequently suffer from metabolic liability via reductive N–O bond cleavage (ring opening).[1] The pyrazole counterpart offers superior metabolic stability and introduces a critical hydrogen bond donor (NH) motif, often enhancing affinity in the ATP-binding pocket of kinases (e.g., p38 MAPK, JNK).[1] This note provides the rationale, computational assessment, and a validated synthetic protocol for this transition.

Strategic Rationale: The "Why" of the Hop
2.1. Metabolic Liability of the Isoxazole Ring

The primary driver for this hop is metabolic stability. The isoxazole ring, particularly when 3-unsubstituted or attached to electron-withdrawing groups (like pyridine), is susceptible to reductive ring scission by cytochrome P450 enzymes and cytosolic reductases.[1]

  • Mechanism: The N–O bond is the weak link. Reductive cleavage yields a reactive

    
    -cyanoenaminone or similar open-chain species, which can lead to rapid clearance or idiosyncratic toxicity.[1]
    
  • Case Study: The anti-inflammatory drug Leflunomide is a classic prodrug that relies on this specific isoxazole ring opening to become its active metabolite (A771726).[2] In drug design where the ring must remain intact (e.g., as a rigid linker), this instability is a failure mode.[1]

2.2. Structural Biology & Binding Affinity
  • Isoxazole: Acts primarily as a hydrogen bond acceptor (N and O).

  • Pyrazole: The unsubstituted N-H acts as a hydrogen bond donor . In kinase inhibitors (e.g., SB-203580 derivatives), this proton often forms a crucial H-bond with the backbone carbonyl of the "hinge region" (e.g., Glu71/Met109 in p38

    
    ), significantly improving potency (
    
    
    
    ).[1]
Computational & Physicochemical Assessment

Before synthesis, the physicochemical impact of the hop must be evaluated.

Table 1: Physicochemical Comparison (General Trends)

Property4-Pyridyl Isoxazole4-Pyridyl PyrazoleImpact of Hop
H-Bond Donors 01 (NH)Gain: Critical for hinge binding.
H-Bond Acceptors 2 (N, O)1 (N)Neutral: Pyridine N remains dominant acceptor.[1]
LogP (Lipophilicity) HigherLowerImprovement: Better solubility; reduced non-specific binding.
Metabolic Stability Low (Reductive cleavage)HighMajor Gain: Eliminates N-O cleavage risk.
pKa Weakly basicAmphotericShift: Pyrazole NH is acidic (pKa ~14); Pyridine N remains basic.
Visualizing the Pathway

The following diagram illustrates the metabolic failure mode of isoxazole and the synthetic correction via pyrazole formation.

ScaffoldHop Isoxazole 4-Pyridyl Isoxazole (Starting Scaffold) Metabolism Metabolic Failure: Reductive N-O Cleavage (CYP450/Reductase) Isoxazole->Metabolism In vivo Design Design Decision: Scaffold Hop Isoxazole->Design Optimization ToxicMetabolite Open Chain Cyano-Enol Species (Inactive/Toxic) Metabolism->ToxicMetabolite Ring Opening Pyrazole 4-Pyridyl Pyrazole (Target Scaffold) Design->Pyrazole Synthesis Binding Improved Binding: NH Donor to Hinge (Glu/Met Residues) Pyrazole->Binding Mechanism

Caption: Logical flow demonstrating the metabolic instability of isoxazole leading to the design decision to hop to the pyrazole scaffold for improved stability and binding.

Validated Synthetic Protocol

The synthesis of 4-pyridyl pyrazoles is most robustly achieved via the Enaminone Route . This method avoids the harsh conditions of hydrazine condensation with diketones and allows for better regiocontrol if N-alkylation is required later.

Reagents Required:
  • 4-Acetylpyridine (CAS: 1122-54-9)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)[1]

  • Hydrazine Hydrate (80% or 64% solution)[1]

  • Ethanol (Absolute)[1]

  • Optional: Methylhydrazine (for N-methyl pyrazoles)[1]

Step 1: Synthesis of the Enaminone Intermediate

This step converts the acetyl group into a reactive 3-carbon electrophile.

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) in DMF-DMA (1.5 – 2.0 eq). Note: DMF-DMA can act as both reagent and solvent, but toluene can be used as a co-solvent if needed.[1]

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH) or LCMS. The starting material (acetylpyridine) should disappear, and a more polar, UV-active spot (the enaminone) will appear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and Methanol byproduct.

  • Isolation: The residue is typically a yellow/orange solid. Triturate with cold diethyl ether or hexane to obtain (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one .[1]

    • Yield Expectation: >85%.[3][4][5]

    • Stability:[3][6] This intermediate is moisture sensitive; store in a desiccator or use immediately.

Step 2: Cyclization to 4-Pyridyl Pyrazole
  • Solvation: Dissolve the Enaminone (1.0 eq) from Step 1 in Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine Hydrate (1.2 – 1.5 eq) dropwise at room temperature.

    • Caution: Hydrazine is toxic and a sensitizer. Handle in a fume hood.

  • Cyclization: Heat the mixture to Reflux (78°C) for 2–3 hours.

    • Mechanistic Insight: The hydrazine amino group attacks the

      
      -carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular cyclization.
      
  • Workup: Cool to room temperature.

    • Scenario A (Precipitation): Often, the product precipitates upon cooling.[1] Filter and wash with cold ethanol.

    • Scenario B (Soluble): If no precipitate, concentrate the solvent.[1] Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Step 3: Regioselective N-Alkylation (If N-substituted pyrazole is desired)

If the target is an N-methyl pyrazole (common in p38 inhibitors like SB-203580), reacting the enaminone with methylhydrazine produces two regioisomers.

  • Isomer A: 1-methyl-3-(pyridin-4-yl)pyrazole[1]

  • Isomer B: 1-methyl-5-(pyridin-4-yl)pyrazole (Often favored sterically if the pyridine ring is bulky, but electronic factors vary).[1]

  • Protocol: Use the same conditions as Step 2 but replace Hydrazine with Methylhydrazine.

  • Separation: These isomers usually have distinct R

    
     values. Isomer identification must  be confirmed via NOESY NMR .
    
    • Diagnostic: Look for NOE cross-peaks between the N-Methyl protons and the Pyridine ring protons. If NOE is observed, the methyl is on the nitrogen proximal to the pyridine (1-methyl-5-pyridyl). If NOE is absent, it is likely the 1-methyl-3-pyridyl isomer.

Synthetic Workflow Diagram

SynthesisProtocol Start Start: 4-Acetylpyridine Step1 Step 1: Enaminone Formation (DMF-DMA, 90°C) Start->Step1 Intermediate Intermediate: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Step1->Intermediate Branch Select Hydrazine Source Intermediate->Branch RouteA Route A: Hydrazine Hydrate (EtOH, Reflux) Branch->RouteA Unsubstituted RouteB Route B: Methylhydrazine (EtOH, Reflux) Branch->RouteB N-Alkylated ProductA Product: Unsubstituted Pyrazole (H-Bond Donor) RouteA->ProductA ProductB Product: Mixture of Isomers (Requires Chromatography) RouteB->ProductB Validation Validation: NOESY NMR (Confirm Regiochemistry) ProductB->Validation

Caption: Step-by-step synthetic workflow for converting 4-acetylpyridine to the target pyrazole scaffold, highlighting the critical decision point for N-substitution.

Troubleshooting & Optimization
  • Sticky Pyrazoles: 4-pyridyl pyrazoles can be amphoteric and "sticky" on silica gel due to the basic pyridine nitrogen.

    • Solution: Pre-treat the silica column with 1% Triethylamine in the eluent, or use Amino-functionalized silica cartridges.

  • Incomplete Cyclization: If the intermediate enaminone persists.

    • Solution: Add a catalytic amount of Acetic Acid to the ethanol reflux. The protonation of the enaminone carbonyl activates it for nucleophilic attack by hydrazine.

  • Solubility Issues:

    • Solution: If the product is insoluble in EtOH during workup, this is good (pure precipitate).[1] If it is insoluble during bio-assay preparation, convert to the Hydrochloride Salt by treating with 1M HCl in Ether.

References
  • Laufer, S. A., et al. (2006).[1][7] "Substituted isoxazoles as potent inhibitors of p38 MAP kinase."[7][8] ChemMedChem. Link

  • Boehm, J. C., et al. (2000).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. (Foundational SAR for p38 inhibitors). Link[1]

  • Kalgutkar, A. S., et al. (2003).[1] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition. Link

  • Lellek, V., et al. (2018).[1][5] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]

Sources

Application Notes and Protocols: Reagents for Cyclization of Oxime Intermediates to Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties.[1][2][3] A cornerstone in the synthesis of this important heterocycle is the cyclization of oxime intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various reagents and protocols available for this critical transformation. We will delve into the mechanistic underpinnings of different cyclization strategies, offering field-proven insights to aid in reagent selection and experimental design.

The transformation of an oxime to an isoxazole generally proceeds through the in-situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile (typically an alkyne or alkene).[2][4][5] However, direct intramolecular cyclization of appropriately functionalized oximes is also a powerful strategy.[6][7] The choice of reagent is paramount as it dictates the reaction pathway, substrate scope, and overall efficiency.

This guide is structured to provide a logical progression from foundational principles to detailed experimental procedures, empowering the reader to confidently navigate the synthesis of isoxazoles from oxime precursors.

I. Oxidative Cyclization: Harnessing Electron Removal for Ring Formation

Oxidative methods are among the most common for converting aldoximes into nitrile oxides for subsequent cycloaddition. These reagents facilitate the removal of two protons and two electrons from the aldoxime moiety.

A. Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents are prized for their mild reaction conditions, broad functional group tolerance, and environmentally benign nature.[8][9][10] Reagents such as (diacetoxyiodo)benzene (DIB), [bis(trifluoroacetoxy)iodo]benzene (PIFA), and iodosylbenzene (PhIO) are frequently employed.[10][11]

Mechanism of Action: The reaction is initiated by the coordination of the oxime to the iodine(III) center, followed by elimination to generate the nitrile oxide. This highly reactive intermediate is then trapped in situ by a dipolarophile.

Diagram: Hypervalent Iodine-Mediated Nitrile Oxide Formation

G cluster_0 Mechanism Aldoxime R-CH=N-OH Intermediate [R-CH=N-O-I(III)] Intermediate Aldoxime->Intermediate Coordination IodineReagent I(III) Reagent (e.g., PIFA, DIB) IodineReagent->Intermediate NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate->NitrileOxide Elimination IodineByproduct I(I) Byproduct Intermediate->IodineByproduct Isoxazole Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R'C≡CR'' Alkyne->Isoxazole G cluster_1 Workflow Oxime Functionalized Oxime Precursor Intermediate Metal-Oxime Complex Oxime->Intermediate MetalCatalyst Metal Catalyst (e.g., Pd(II), Cu(I)) MetalCatalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Isoxazole Cyclization->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Separating 4-Pyridyl Isoxazole Regioisomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The separation of regioisomers presents a significant challenge in synthetic chemistry, particularly when these isomers possess similar polarities and functional groups. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the specific task of separating 4-pyridyl isoxazole regioisomers by column chromatography. We will explore common issues, provide detailed troubleshooting workflows, and discuss the underlying chemical principles to empower you to overcome these separation hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the chromatographic separation of 3- and 5-substituted 4-pyridyl isoxazole regioisomers.

Question 1: My 3- and 5-substituted 4-pyridyl isoxazole regioisomers are co-eluting on a standard silica gel column. What are my next steps?

Answer:

Co-elution of closely related regioisomers is a frequent challenge. A systematic approach to optimizing your chromatographic conditions is necessary.

Step-by-Step Troubleshooting Protocol:

  • Thorough TLC Analysis: Before proceeding to a column, exhaustively screen various solvent systems using thin-layer chromatography (TLC).[1]

    • Solvent Systems to Explore: Begin with standard non-polar/polar mixtures like hexane/ethyl acetate and dichloromethane/methanol.[2] If separation is poor, consider more nuanced systems. A table of suggested starting points is provided below.

    • Look for Subtle Separation: Even a slight difference in Rf values on a TLC plate can often be amplified into a successful separation on a longer column.

  • Mobile Phase Modification: If standard solvent systems fail, the addition of a small amount of a modifier to your mobile phase can dramatically improve selectivity.[1]

    • For Basic Pyridyl Compounds: The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separations.[3][4][5] Adding a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia in methanol can neutralize these active sites, often improving resolution.[1][6]

    • Acidic Modifiers: In some cases, adding a small amount of acetic or formic acid can also alter the interactions and improve separation, though this is less common for basic compounds.[1][7]

  • Stationary Phase Alternatives: If optimizing the mobile phase is insufficient, consider changing your stationary phase.

    • Alumina: For basic compounds like pyridines, alumina (which can be basic, neutral, or acidic) can be an excellent alternative to silica gel.[1][6][7] Test your separation on TLC plates coated with alumina to see if it provides better resolution.

    • Reverse-Phase Chromatography: While less common for initial purification of reaction mixtures, reverse-phase chromatography (e.g., using a C18 column) separates compounds based on hydrophobicity.[6] Since your regioisomers may have subtle differences in their hydrophobic character, this can be a powerful tool. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.[6]

Table 1: Recommended Starting Solvent Systems for TLC Analysis of 4-Pyridyl Isoxazoles on Silica Gel

Solvent SystemRatio (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:1A standard starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1A more polar system, effective for many heterocyclic compounds.
Toluene / Acetone9:1 to 1:1Offers different selectivity compared to ethyl acetate-based systems.
Chloroform / Acetone9:1 to 1:1Another alternative with different polarity characteristics.
Add a basic modifier (e.g., 0.5% triethylamine) to any of the above systems to mitigate peak tailing.
Question 2: I am observing significant peak tailing for my 4-pyridyl isoxazole on my chromatogram. What is causing this and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a very common problem when chromatographing basic compounds like pyridines on silica gel.[3][5][8]

The Root Cause:

The primary cause of peak tailing for basic analytes is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4][5][8] These secondary interactions create multiple retention mechanisms, causing some molecules to be retained longer than others, resulting in an asymmetrical peak with a "tail".[3][4]

Strategies for Symmetrical Peaks:

  • Use a Mobile Phase Additive: This is often the simplest and most effective solution.

    • Competing Base: Add a small amount of a "competing" base like triethylamine (TEA) to your mobile phase (typically 0.1-1%).[6][9] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your 4-pyridyl isoxazole and leading to a more uniform interaction with the stationary phase.[5]

    • Buffers: In HPLC, using a buffer to control the pH of the mobile phase is a standard practice to ensure symmetrical peaks for ionizable compounds.[4][10]

  • Switch to a Different Stationary Phase:

    • End-Capped Columns: For HPLC, use a column that has been "end-capped." This process chemically converts many of the residual silanol groups into less polar functional groups, reducing their ability to interact with basic analytes.[4]

    • Alumina: As mentioned previously, basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[1][6]

  • Lower the pH (in Reverse-Phase): When using reverse-phase chromatography, operating at a lower pH (e.g., pH 2.5-3) will protonate the silanol groups, minimizing their interaction with your protonated pyridine analyte.[3][5]

Diagram 1: The Cause of Peak Tailing

G cluster_0 Silica Gel Surface cluster_1 Analyte Molecule Silanol_Group Acidic Silanol Group (Si-OH) Interaction This strong, non-uniform interaction causes some molecules to be retained longer, leading to peak tailing. Pyridyl_Isoxazole 4-Pyridyl Isoxazole (Basic Nitrogen) Pyridyl_Isoxazole->Silanol_Group Strong Secondary Interaction (Ionic/H-Bonding)

Caption: Interaction between basic pyridyl nitrogen and acidic silanols on silica.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in polarity between 3- and 5-substituted 4-pyridyl isoxazoles that I can exploit for separation?

The primary difference in polarity arises from the position of the substituent on the isoxazole ring relative to the nitrogen and oxygen atoms. This results in a different overall dipole moment for each regioisomer. The electron-withdrawing or donating nature of the substituent will also influence the electron density distribution across the molecule, further affecting its polarity and interaction with the stationary phase.

Q2: Can I use reverse-phase chromatography for the initial purification of my crude reaction mixture?

Yes, while less traditional for preparative work in academic labs, preparative reverse-phase flash chromatography is a powerful technique, especially for polar compounds that are difficult to separate by normal-phase chromatography.[6][11] It is particularly useful when normal-phase methods fail to provide adequate separation.

Q3: Are there alternative chromatography techniques I should consider if column chromatography is not effective?

Absolutely. For particularly challenging separations of isomers, you might consider:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is an excellent technique for separating both chiral and achiral isomers.[1][12][13][14][15][16] It is often considered a "green" alternative to normal-phase HPLC and can provide unique selectivity.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for separating highly polar compounds.[6][17][18] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[18]

Q4: How can I definitively confirm the identity of my separated regioisomers?

Unequivocal structure determination is crucial. While chromatography separates the isomers, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing regioisomers.

    • ¹H NMR: The chemical shift of the proton on the isoxazole ring (H-4) can be a key indicator for distinguishing between 3,5-disubstituted isomers.[19]

    • ¹³C NMR: The chemical shifts of the carbons in the isoxazole and pyridine rings will differ between the isomers.[19]

    • 2D NMR (HMBC, NOESY): Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can show correlations between protons and carbons that are several bonds apart, providing definitive proof of which substituent is at which position.[2][20]

  • Solid-State NMR: In some ambiguous cases, 13C{14N} solid-state NMR experiments can function as an "attached nitrogen test" to differentiate heterocyclic isomers based on the number of C-N bonds.[21][22]

Diagram 2: Troubleshooting Workflow for Co-eluting Regioisomers

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase & Technique start Problem: Regioisomers Co-elute tlc Step 1: Exhaustive TLC Screening (Multiple Solvent Systems) start->tlc separation_on_tlc Is there any separation? tlc->separation_on_tlc add_modifier Step 2: Add Mobile Phase Modifier (e.g., 0.1-1% Triethylamine) separation_on_tlc->add_modifier No run_column Run Column with Optimized Conditions separation_on_tlc->run_column Yes modifier_works Improved Separation? add_modifier->modifier_works change_stationary_phase Step 3: Change Stationary Phase (e.g., Alumina, C18 Reverse Phase) modifier_works->change_stationary_phase No modifier_works->run_column Yes alt_chrom Step 4: Consider Advanced Techniques (SFC, HILIC) change_stationary_phase->alt_chrom success Successful Separation run_column->success

Caption: A systematic workflow for resolving co-eluting regioisomers.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. 40, 1097. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144:122078. Retrieved from [Link]

  • Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]

  • PubMed. (n.d.). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Retrieved from [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from [Link]

  • ResearchGate. (n.d.). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Sepiatec. (n.d.). Prep SFC chiral / achiral. Retrieved from [Link]

  • ResearchGate. (2021, February 4). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Retrieved from [Link]

  • Federal Agency for Medicines and Health Products. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II). Retrieved from [Link]

  • ACS Publications. (2021, May 19). University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. Retrieved from [Link]

  • MDPI. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • PubMed. (2016, June 3). Use of liquid chromatography- quadrupole time-of-flight mass spectrometry for enantioselective separation and determination of pyrisoxazole in vegetables, strawberry and soil. Retrieved from [Link]

Sources

Technical Guide: Preventing Isoxazole Ring Opening Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

If you are reading this, you have likely encountered the "red tar" phenomenon: a reaction mixture turning dark brown/red upon the addition of base, followed by the disappearance of your isoxazole starting material and the appearance of a nitrile stretch (~2200 cm⁻¹) in the IR spectrum.

The Core Problem: The isoxazole ring is not an inert spectator; it is a latent 1,3-dicarbonyl equivalent masked as a heterocycle. Under basic conditions, it undergoes two primary failure modes:

  • C3-Deprotonation (The Kemp-like Elimination): If C3 is unsubstituted, the proton is acidic (

    
     ~20-25). Removal triggers a concerted fragmentation into a 
    
    
    
    -keto nitrile.
  • Nucleophilic Attack (The Hard Nucleophile Issue): If C3 is substituted, "hard" bases (OH⁻, OMe⁻) attack the electrophilic C5 position, leading to ring opening via an enolate intermediate.

This guide provides the mechanistic insight and protocols required to stabilize the ring during alkylations, lithiations, and cross-couplings.

Mechanistic Visualization

The following diagram illustrates the two distinct pathways for ring destruction.

IsoxazoleFailure Isoxazole Isoxazole Core Base Base/Nucleophile Isoxazole->Base C3_H Path A: C3-H Deprotonation (pK_a ~22) Base->C3_H If C3=H (Strong Base) C5_Attack Path B: Nucleophilic Attack (at C5) Base->C5_Attack If C3=R (Hard Nucleophile) Anion C3-Anion Intermediate C3_H->Anion Nitrile β-Keto Nitrile (Ring Destroyed) Anion->Nitrile Rearrangement Enolate Ring-Opened Enolate C5_Attack->Enolate Enolate->Nitrile Acidic Workup

Figure 1: Mechanistic divergence of isoxazole ring opening. Path A dominates for 3-unsubstituted systems; Path B dominates for 3-substituted systems in the presence of hydroxides/alkoxides.

Troubleshooting Protocols

Scenario A: Lithiation/Functionalization of the Isoxazole Ring

The Issue: You want to lithiate C5 to introduce an electrophile, but


-BuLi causes fragmentation.
The Fix:  Switch from nucleophilic bases to non-nucleophilic, bulky amide bases and strictly control temperature.

Protocol 1: Kinetic Lithiation at C5 (Safe Mode) Applicability: 3-substituted isoxazoles.

  • Solvent Prep: Use anhydrous THF (freshly distilled or from a column). Do not use ether, as THF coordinates Li species better, stabilizing the aggregate.

  • Base Selection: Do NOT use

    
    -BuLi directly.  It acts as a nucleophile at C5.
    
    • Recommended:LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is sterically bulky and less nucleophilic than LDA.

  • Temperature Control: Cool the THF/LiTMP solution to -78°C (acetone/dry ice).

  • Addition: Add the isoxazole solution slowly down the side of the flask.

    • Critical: Stir at -78°C for exactly 30 minutes. Do not warm up.

  • Quench: Add the electrophile (e.g., aldehyde, alkyl halide) at -78°C.

  • Workup: Quench with saturated

    
    before removing the cooling bath.
    

Why this works: LiTMP removes the C5 proton kinetically. The steric bulk prevents attack at the C5 carbon. Keeping the temperature low prevents the thermodynamic equilibration to the ring-opened species.

Scenario B: Suzuki-Miyaura Coupling on Isoxazole Halides

The Issue: Standard aqueous carbonate bases (


, 

) at reflux cause hydrolysis of the ring (Path B). The Fix: Exclude water and use fluoride-mediated activation or weak organic bases.

Protocol 2: Anhydrous Cross-Coupling Applicability: 3,5-disubstituted isoxazoles undergoing coupling.

  • Solvent: Anhydrous 1,4-Dioxane or DMF.

  • Base: Replace Carbonate/Hydroxide with CsF (Cesium Fluoride) (2.0 equiv) or

    
      (anhydrous).
    
    • Mechanism:[1][2][3][4][5][6] Fluoride activates the boronic acid/ester without generating a high concentration of hard hydroxide nucleophiles.

  • Catalyst:

    
     or 
    
    
    
    .
  • Temperature: Limit heating to 80°C. If higher temps are needed, use microwave irradiation (short exposure time).

Optimization Matrix: Base & Solvent Compatibility

Use this matrix to select conditions that minimize ring opening.

ParameterSafe Zone (Green) Danger Zone (Red) Reasoning
Base (Lithiation) LiTMP, LDA, KHMDS

-BuLi,

-BuLi, MeLi
Alkyllithiums attack C5 (nucleophilic addition) rather than deprotonating.
Base (Coupling) CsF,

(anhyd.),

NaOH, KOH, NaOMe, NaOEtHydroxides/Alkoxides are "hard" nucleophiles that attack the C=N bond.
Solvent THF, Dioxane, TolueneWater, Methanol, EthanolProtic solvents facilitate ring opening via hydrogen bonding and solvation of the leaving group.
Substituents C3-Aryl/AlkylC3-H (Unsubstituted)C3-H is acidic (

~22). If C3 is H, avoid ALL bases >

10 if possible.
Decision Logic for Base Selection

BaseSelection Start Start: Select Reaction Type Type Is it Lithiation or Coupling? Start->Type Lith Lithiation/Deprotonation Type->Lith Coup Pd-Catalyzed Coupling Type->Coup Subst Is C3 Substituted? Lith->Subst YesSub Yes (C3=R) Subst->YesSub NoSub No (C3=H) Subst->NoSub Action1 Use LiTMP at -78°C (Avoid n-BuLi) YesSub->Action1 Action2 STOP. High Risk. Protect C3 or use radical path. NoSub->Action2 BaseCheck Base Selection Coup->BaseCheck Action3 Use CsF or Anhydrous K3PO4 (No Water/Alcohols) BaseCheck->Action3

Figure 2: Decision matrix for selecting bases to preserve isoxazole integrity.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH if I run the reaction at room temperature? A: Generally, no . Even at room temperature, strong aqueous bases can open the ring, particularly if there are electron-withdrawing groups on the ring which make C5 more electrophilic. The drug Leflunomide is a classic example: it undergoes ring opening to the active metabolite A771726 at physiological pH (7.4) and temperature over time, and rapidly at pH 10 [1, 2].[7]

Q: I see a new peak in my IR spectrum at 2200-2250 cm⁻¹. What is it? A: This is the diagnostic "death knell" of the isoxazole ring. It corresponds to the nitrile (C≡N) stretch. This confirms that the N-O bond has cleaved, and you have likely formed a


-keto nitrile [3].

Q: Is it possible to protect the isoxazole ring? A: Not in the traditional sense (like protecting an alcohol). The ring is the functional group. However, you can "protect" it electronically by ensuring C3 is substituted with a group that is not a proton. If you need a C3-H in the final product, consider carrying a C3-Carboxyl group and decarboxylating at the very end of the synthesis.

Q: Why does


-BuLi destroy my 3,5-dimethylisoxazole? There is no acidic proton. 
A:  While there is no C3-H, 

-BuLi is a potent nucleophile . It attacks the C=N bond at the C3 or C5 position (depending on sterics), leading to ring fragmentation. Always use non-nucleophilic amide bases (LiTMP, LDA) for deprotonating lateral methyl groups on isoxazoles [4].

References

  • Mechanism of metabolic isoxazole ring opening in leflunomide. Source:Drug Metabolism and Disposition URL:[Link] (Verified context via search results [1.2, 1.5])

  • pH and temperature stability of the isoxazole ring in leflunomide. Source:ResearchGate / Pharmaceutical Research URL:[Link]

  • Synthesis of

    
    -Ketonitriles from 3-Bromoisoxazoles (Reductive/Base Opening). 
    Source:Letters in Organic Chemistry
    URL:[Link]
    
  • Selective lithiation of 2-methyloxazoles (Analogous heterocyclic lithiation strategy). Source:Organic Letters URL:[Link]

Sources

troubleshooting low conversion in isoxazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Paradox

Welcome to the Heterocycle Support Hub. If you are reading this, you are likely facing the "Isoxazole Paradox": this 1,2-azole is a premium bioisostere in medicinal chemistry (mimicking amide bonds or phenyl rings), yet it is notoriously fragile under transition-metal catalysis.

The Core Problem: Isoxazoles sit on a knife-edge. They are electron-deficient enough to poison Palladium catalysts (via N-coordination) but fragile enough to undergo ring-opening (N–O bond cleavage) under the basic conditions required for Suzuki-Miyaura coupling. Furthermore, isoxazolyl boronic acids are among the most unstable heterocyclic species, suffering from rapid protodeboronation.

This guide moves beyond generic "screen more ligands" advice. We will apply mechanistic logic to stabilize your reagents and force the catalytic cycle to outcompete decomposition.

Module 1: Diagnostic Triage

Before changing your catalyst, you must identify the specific failure mode. Use this logic flow to diagnose your reaction mixture (LCMS/NMR).

Visual: Troubleshooting Logic Flow

IsoxazoleTroubleshooting Start Analyze Reaction Mixture (LCMS) SM_Left Starting Halide/Boronate Remains? Start->SM_Left Catalyst_Death Catalyst Deactivation SM_Left->Catalyst_Death Yes Decomp Substrate Decomposition SM_Left->Decomp No (SM Consumed) Poisoning N-Coordination Poisoning (Isoxazole acts as ligand) Catalyst_Death->Poisoning Black Precipitate? Oxidative_Add Poor Oxidative Addition (Halide too stable) Catalyst_Death->Oxidative_Add Catalyst still soluble? Protodeboronation Protodeboronation (Boronate replaced by H) Decomp->Protodeboronation Mass = Product - Ar Ring_Opening Ring Opening (Nitrile/Ketone formation) Decomp->Ring_Opening Complex Mixture/Nitrile Peak

Figure 1: Diagnostic decision tree for isolating the root cause of coupling failure.

Module 2: The Suzuki-Miyaura Challenge (Protodeboronation)

The Issue: Isoxazole-4-boronic acids are exceptionally prone to protodeboronation . The heteroatoms adjacent to the C-B bond facilitate hydrolytic cleavage, especially in the presence of water and base. If your product mass is missing the isoxazole ring (replaced by a proton), this is your problem.

Solution A: The Anhydrous Fluoride Protocol

Water is the enemy. By switching to an anhydrous fluoride source, you activate the boronate without supplying the protons necessary for decomposition.

Protocol 1: Anhydrous "Dry" Coupling

  • Solvent: Dioxane or DMF (Anhydrous, degassed).

  • Base: CsF (2.0 - 3.0 equiv) or spray-dried K₃PO₄. Avoid aqueous carbonate bases.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%).

  • Procedure:

    • Flame-dry the reaction vial.

    • Add Isoxazolyl-boronate (1.2 equiv), Aryl halide (1.0 equiv), Base, and Catalyst.

    • Seal and purge with Argon.

    • Inject solvent. Heat to 90°C.

    • Note: If using CsF, the reaction may be heterogeneous. Rapid stirring is vital.

Solution B: The MIDA Boronate "Slow Release"

If the boronic acid decomposes faster than it couples, use a MIDA (N-methyliminodiacetic acid) boronate. These are stable to bench conditions.[1] Under hydrolytic conditions, they slowly release the active boronic acid, keeping its standing concentration low (preventing second-order decomposition pathways) while allowing the cross-coupling to proceed.

Protocol 2: MIDA Slow-Release System

  • Reagent: Isoxazolyl-MIDA boronate.[2]

  • Conditions:

    • Solvent: THF:H₂O (10:1).

    • Base: K₃PO₄ (3.0 equiv).

    • Catalyst: XPhos Pd G2 (2-5 mol%).

    • Temp: 60°C.

  • Mechanism: The water slowly hydrolyzes the MIDA protecting group. The active species is generated in situ and immediately consumed by the catalyst.

Data: Base Selection Impact on Conversion

Base SystemWater ContentConversion (Isoxazole-4-Bpin)Risk Factor
Na₂CO₃ (aq) High< 15%Rapid Protodeboronation
K₂CO₃ (solid) Low40-60%Partial Decomposition
CsF (anhydrous) None85-95% Low (Best for unstable species)
K₃PO₄ (aq) High20-30%Moderate Protodeboronation

Module 3: Ring Stability & Base Sensitivity

The Issue: The isoxazole ring is not inert. Under basic conditions, C3-unsubstituted isoxazoles are prone to deprotonation at the C3 position. This triggers a fragmentation (Ring Opening) leading to acyclic nitriles.

Visual: The Ring-Opening Trap

RingOpening Isoxazole Isoxazole (C3-H) Intermediate C3-Anion (Unstable) Isoxazole->Intermediate Deprotonation Base Strong Base (OH-, OMe-) Base->Intermediate Product Acyclic Nitrile/Enolate (Dead End) Intermediate->Product N-O Bond Cleavage

Figure 2: Mechanism of base-mediated isoxazole destruction.

Troubleshooting Guide:

  • Scenario: You observe the disappearance of isoxazole but no coupled product. NMR shows nitrile peaks (~2200 cm⁻¹ in IR).

  • Fix:

    • Switch Bases: Move from hydroxides/alkoxides (NaOH, KOtBu) to milder carbonates (Cs₂CO₃) or phosphates (K₃PO₄).

    • Block C3: If synthetic design permits, a substituent (Methyl, Phenyl) at C3 prevents this pathway entirely. 3,5-dimethylisoxazole is significantly more robust than unsubstituted isoxazole.

Module 4: Catalyst & Ligand Selection

The Issue: Isoxazoles have a basic nitrogen (N2) that can coordinate to Palladium, displacing labile ligands and forming an inactive "Pd-black" precipitate.

The Solution: Use bulky, electron-rich ligands that sterically prevent the isoxazole nitrogen from binding to the metal center.

Recommended Catalyst Systems
Ligand ClassSpecific LigandWhy it works?Recommendation
Dialkylbiaryl Phosphines XPhos Steric bulk prevents N-coordination; high activity for aryl chlorides.First Choice (Use XPhos Pd G2/G3)
Dialkylbiaryl Phosphines RuPhos Excellent for electron-poor heterocycles and sterically hindered substrates.Alternative
Tri-tert-butylphosphine P(t-Bu)₃ Highly active, electron-rich. Good for difficult oxidative additions.Use as Pd(P(t-Bu)₃)₂
Bidentate dppf Large bite angle, often stabilizes Pd against precipitation.Good for Stille couplings

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" precipitation. Your isoxazole likely displaced the phosphine ligands, destabilizing the Pd(0).

  • Fix: Switch to a precatalyst like XPhos Pd G2 . The palladacycle structure ensures the active species is generated slowly and the bulky ligand prevents isoxazole coordination.

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate coupling, they also accelerate the N-O bond cleavage (ring opening). If you use microwave, limit temperature to 80-100°C and keep reaction times under 10 minutes.

Q: I am trying to couple Isoxazole-4-boronic acid pinacol ester, but I only get de-borylated isoxazole. Why? A: This is classic protodeboronation. The C4 position is electron-rich, and the adjacent heteroatoms catalyze hydrolysis.

  • Fix: Do not use aqueous base. Switch to the Anhydrous Fluoride Protocol (CsF in Dioxane) described in Module 2.

Q: Should I use the isoxazole as the Halide or the Boronate? A: Generally, Isoxazolyl-Halides (Bromides/Iodides) are more stable than Isoxazolyl-Boronates. If you have the choice, synthesize the Isoxazole-Halide and couple it with a stable Aryl-Boronate. This avoids the instability issues of the isoxazole-boron bond.

References

  • Knapp, D. M., et al. (2010). "Regioselective Synthesis and Slow-Release Suzuki-Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles." Journal of the American Chemical Society.[1][2] Link

    • Key Insight: Establishes the MIDA boronate slow-release protocol specifically for isoxazoles to prevent decomposition.
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[1][2] Link

    • Key Insight: Demonstrates the superiority of XPhos and SPhos ligands in preventing catalyst poisoning by hetero
  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

    • Key Insight: comprehensive review covering protodeboronation mechanisms in heteroarom
  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[1][2] Link

    • Key Insight: Introduction of precatalysts (G2/G3)

Sources

Technical Support Hub: Isoxazole-Pyridine Scaffold Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4-pyridyl isoxazole under acidic hydrolysis. This content is structured as a Tier-3 Support Resource for medicinal chemists and process engineers.

Topic: Stability of 4-pyridyl isoxazole under acidic hydrolysis Ticket ID: CHEM-ISOX-PYR-04 Status: Conditionally Stable (pH & Temperature Dependent)

Executive Summary & Stability Dashboard

The 4-pyridyl isoxazole scaffold presents a dichotomy in stability. While the isoxazole ring is generally considered robust compared to oxazoles, the presence of the pyridine ring at the 4-position introduces a specific vulnerability under acidic conditions.

The Critical Mechanism: Protonation of the pyridine nitrogen (


) converts the substituent into a pyridinium ion , a strong electron-withdrawing group (EWG). This inductively depletes electron density from the isoxazole ring, activating the C-5 position toward nucleophilic attack by water.
Stability Thresholds
ConditionStability RatingOutcome
Dilute Acid (0.1 - 1M HCl), 25°C Stable Salt formation (Pyridinium chloride). Ring remains intact.
Strong Acid (>6M HCl), 25°C ⚠️ Metastable Slow hydrolysis over prolonged periods (>24h).
Dilute Acid, Reflux (>80°C) Unstable Partial hydrolysis to

-keto nitrile/amide species.
Strong Acid, Reflux (>100°C) ☠️ Degradation Rapid ring opening and decomposition.

Mechanistic Diagnostics (The "Why")

To troubleshoot yield loss or impurities, you must understand the degradation pathway. The isoxazole ring does not simply "fall apart"; it undergoes a specific sequence of activation and nucleophilic attack.

Pathway: Acid-Catalyzed Ring Opening

The following flowchart illustrates the cascade from stable salt to ring-opened byproduct.

IsoxazoleHydrolysis Start 4-Pyridyl Isoxazole (Neutral) Protonation Pyridinium Salt Formation (Reversible) Start->Protonation H+ (pH < 5) Protonation->Start Base Activation Activated Isoxazole (Electron Deficient) Protonation->Activation Inductive Effect (EWG) Attack Nucleophilic Attack (H2O at C-5) Activation->Attack + H2O (Rate Limiting) Open Ring Opening (N-O Bond Cleavage) Attack->Open Heat (>60°C) Product β-Keto Nitrile / 1,3-Dicarbonyl Equivalent Open->Product Tautomerization

Figure 1: The degradation pathway. Note that the pyridinium ion activates the ring, but heat is usually required to overcome the activation energy for water to attack the C-5 position.

Troubleshooting Protocols

Issue 1: "My compound disappeared during HCl salt formation."

Diagnosis: You likely heated the reaction mixture to induce crystallization while the solution was strongly acidic. The Fix: The "Cold-Salt" Protocol.

  • Dissolve the free base in an organic solvent (EtOH or EtOAc) at room temperature.

  • Cool the solution to 0–5°C in an ice bath.

  • Add the stoichiometric amount of acid (e.g., 1M HCl in ether) dropwise .

  • Do not heat. If precipitation does not occur, use anti-solvent (Et2O or Hexane) rather than thermal recrystallization.

Issue 2: "I see a new peak at M+18 in LCMS."

Diagnosis: M+18 indicates the addition of water (


). This is the intermediate enol/ketone formed after the isoxazole ring opens but before further fragmentation.
The Fix: 
  • Check the pH of your aqueous mobile phase. If you are using 0.1% TFA or Formic Acid and leaving the sample in the autosampler for >24h, you may induce slow hydrolysis.

  • Immediate Action: Neutralize your sample to pH 7 immediately after workup. Store samples in acetonitrile/water without acid modifiers if stability is critical.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) for deprotection elsewhere in the molecule? A: Generally, Yes . TFA is an organic acid and typically less harsh than mineral acids like HCl or H2SO4. However, avoid refluxing in neat TFA. If deprotection requires heat, monitor the reaction by LCMS every 30 minutes to catch the onset of isoxazole degradation.

Q: Why is the 4-pyridyl analog less stable than the 4-phenyl analog? A: Electronic effects. The phenyl group is relatively neutral or slightly electron-donating (via resonance). The pyridyl group, once protonated, becomes a potent electron-withdrawing group (Pyridinium). This lowers the LUMO energy of the isoxazole ring, making it a "sitting duck" for nucleophiles like water.

Q: How do I intentionally hydrolyze the ring? A: If your goal is to synthesize the


-keto nitrile (e.g., as a scaffold for a new heterocycle), standard conditions are 6N HCl at reflux for 4–12 hours . If the ring resists, add a co-solvent like Ethanol to improve solubility and increase the reflux temperature.

References

  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.
  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[1] Drug Metabolism and Disposition, 2003.[1] Link (Demonstrates isoxazole stability at pH 4.0 vs. instability at pH 10, serving as a baseline for isoxazole robustness).

  • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005.
  • Pérez, M. A., et al. "Ring opening of 4-substituted isoxazoles." Journal of Organic Chemistry, 2000.

Sources

Validation & Comparative

Spectroscopic Profiling of Pyridine-Isoxazole Conjugates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-isoxazole conjugates represent a critical scaffold in medicinal chemistry, serving as bioisosteres for amide bonds and privileged structures in kinase inhibitors and ligands for nicotinic acetylcholine receptors. Their UV-Vis absorption profiles are not merely physical constants but diagnostic tools for determining conjugation length, electronic push-pull character, and purity.

This guide moves beyond basic spectral listing. It analyzes the electronic transitions governing these conjugates, compares them against standard alternatives (phenyl-isoxazoles), and provides a self-validating protocol for accurate characterization.

Structural Logic & Electronic Theory

To interpret the UV-Vis data of pyridine-isoxazole conjugates, one must understand the interplay between the electron-deficient pyridine ring and the aromatic isoxazole core.

The Electronic Push-Pull System

Unlike simple biphenyls, pyridine-isoxazole systems exhibit distinct electronic polarization.

  • Pyridine: Functions as an electron-withdrawing group (EWG), particularly when protonated or substituted at the 2- or 4-position.

  • Isoxazole: Acts as a weak electron donor or acceptor depending on substitution, but generally facilitates

    
    -electron delocalization.
    

The primary absorption band (


) typically arises from a 

transition involving the entire conjugated system. A secondary, weaker band often appears due to

transitions from the lone pairs on the nitrogen or oxygen atoms.
Diagram: Electronic Transition Pathway

The following diagram illustrates the relationship between structural modification and spectral shift.

G cluster_0 Base Scaffold cluster_1 Electronic Effect Pyridine Pyridine Ring (EWG) Conj Extended Conjugation Pyridine->Conj + Isoxazole Isoxazole Ring (Linker/Core) Isoxazole->Conj + Gap HOMO-LUMO Gap Contraction Conj->Gap Stabilizes Excited State Result Bathochromic Shift (Red Shift) Gap->Result Lower Energy Transition

Figure 1: Mechanistic flow of electronic transitions in pyridine-isoxazole conjugates. The coupling of the two rings extends the


-system, reducing the HOMO-LUMO gap and inducing a red shift compared to isolated heterocycles.

Comparative Data Analysis

The following data aggregates absorption maxima (


) for pyridine-isoxazole conjugates compared to their isolated components and phenyl analogs.
Table 1: Spectral Benchmarks (Solvent: Ethanol/MeCN)
Compound ClassStructure Type

(nm)

(M⁻¹cm⁻¹)
Key Transition
Parent Heterocycle Pyridine (unsubstituted)250 - 260~2,000

Parent Heterocycle Isoxazole (unsubstituted)210 - 220~4,000

Conjugate (Base) 3-(2-Pyridyl)isoxazole270 - 285 10,000+ICT /

Conjugate (Isomer) 3-(4-Pyridyl)isoxazole265 - 280 12,000+ICT /

Alternative 3-Phenylisoxazole255 - 265~15,000

Extended System Bis(oxazolo[5,4-b]pyridine)323 - 357 HighExtended

Hybrid Coumarin-Isoxazole-Pyridine320 - 370 Very HighICT (Strong)

Analysis of Trends:

  • Conjugation Effect: The pyridine-isoxazole bond induces a bathochromic shift of ~20–30 nm compared to the phenyl-isoxazole alternative. This is due to the greater polarizability of the pyridine nitrogen compared to a phenyl carbon.

  • Regioisomerism: 2-pyridyl derivatives often show slightly longer wavelength absorption than 4-pyridyl isomers due to the proximity of the pyridine nitrogen to the isoxazole oxygen, potentially allowing for weak intramolecular interactions or dipole alignment.

  • Extended Systems: Fusing the systems (as in oxazolopyridines) or adding auxochromes (coumarins) pushes absorption into the UVA/Visible region (>320 nm).

Solvatochromism & Environmental Sensitivity

These conjugates exhibit positive solvatochromism .[1] As solvent polarity increases (e.g., Hexane


 Methanol), the excited state (often more polar due to Intramolecular Charge Transfer, ICT) is stabilized more than the ground state.
  • Non-polar (Hexane):

    
     shifts Blue (Hypsochromic). Vibrational fine structure may be visible.
    
  • Polar Protic (Methanol/Ethanol):

    
     shifts Red (Bathochromic). Bands broaden due to hydrogen bonding with the pyridine nitrogen or isoxazole oxygen.
    

Recommendation: For drug development assays, standardize measurements in Methanol or PBS (pH 7.4) to mimic biological polarity, rather than using DCM or Hexane.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol. It includes a "Stop/Go" validation step.

Reagents
  • Analyte: Pyridine-isoxazole derivative (>98% purity by HPLC).

  • Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff <195 nm).

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in Stock Solvent (1 mM Stock) Weigh->Dissolve Dilute Dilute to ~20-50 µM (Target Abs = 0.5 - 0.8) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Measure Scan 200-500 nm Blank->Measure Check Validation Check: Is Abs > 1.0 or < 0.1? Measure->Check Reprepare Re-dilute Check->Reprepare Yes (Fail) Process Calculate Molar Absorptivity (ε) Beer-Lambert Law Check->Process No (Pass)

Figure 2: Step-by-step spectroscopic characterization workflow with built-in validation loop.

Step-by-Step Procedure
  • Baseline Correction: Fill two quartz cuvettes with pure solvent. Run a baseline scan (200–500 nm). Ensure the baseline is flat (

    
     AU).
    
  • Sample Prep: Prepare a 1 mM stock solution. Dilute serially to approximately 20 µM.

  • Measurement: Scan the sample.

    • Validation: The main peak absorbance must fall between 0.2 and 0.9 AU. If >1.0, the detector is non-linear; dilute and re-scan.

  • Calculation: Calculate Molar Extinction Coefficient (

    
    ) using:
    
    
    
    
    Where
    
    
    cm.

Synthesis Context

Understanding the source of the conjugate is vital for interpreting the spectra, as synthetic byproducts (e.g., unreacted pyridine-aldoximes) can absorb in similar regions.

  • Standard Method: 1,3-Dipolar Cycloaddition.[2][3]

    • Reactants: Pyridine-aldoxime (converted to nitrile oxide in situ) + Alkyne.

    • Impurity Alert: Nitrile oxide dimers (furoxans) often absorb near 250-260 nm. Validation: Ensure no shoulder peaks appear in this region if the main peak is expected at 280 nm.

References

  • PubChem. 3-(2-Pyridinyl)-5-isoxazolemethanol Compound Summary. National Library of Medicine. [Link]

  • Kalinina, T. A., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. MDPI Molecules. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine.[4] [Link][5]

  • Stefanachi, A., et al. (2018). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI Molecules. [Link]

  • Hassan, K. H. (2018). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene. Academia.edu. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.